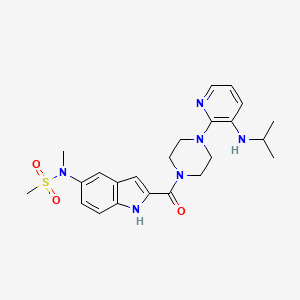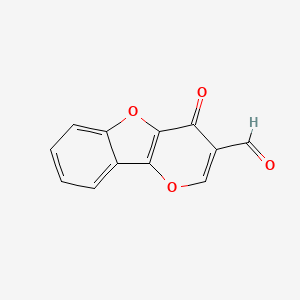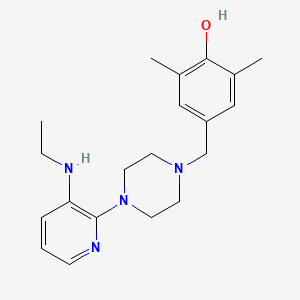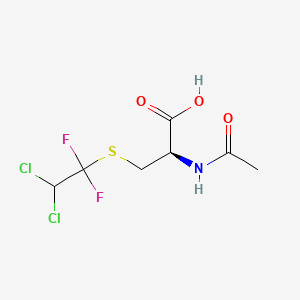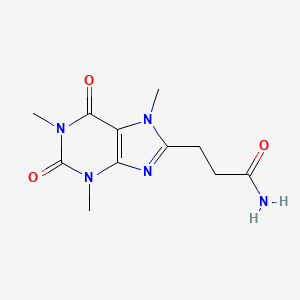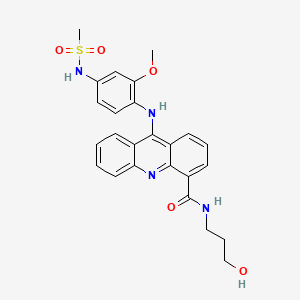
Methanesulfonanilide, 4'-((4-(N-(3-hydroxypropyl)carbamoyl)-9-acridinyl)amino)-3'-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonanilide, 4’-((4-(N-(3-hydroxypropyl)carbamoyl)-9-acridinyl)amino)-3’-methoxy- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methanesulfonanilide core, an acridine moiety, and a hydroxypropyl carbamoyl group, which collectively contribute to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 4’-((4-(N-(3-hydroxypropyl)carbamoyl)-9-acridinyl)amino)-3’-methoxy- typically involves multiple steps, starting with the preparation of the methanesulfonanilide coreThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonanilide, 4’-((4-(N-(3-hydroxypropyl)carbamoyl)-9-acridinyl)amino)-3’-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as dichloromethane, ethanol, and water. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Methanesulfonanilide, 4’-((4-(N-(3-hydroxypropyl)carbamoyl)-9-acridinyl)amino)-3’-methoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methanesulfonanilide, 4’-((4-(N-(3-hydroxypropyl)carbamoyl)-9-acridinyl)amino)-3’-methoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-(1-morpholino)-1,8-naphthalimide: Known for its fluorescent properties and used in cell imaging and trace analyte detection.
3-Methoxypropyl 4-methylbenzenesulfonate: Used in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
Methanesulfonanilide, 4’-((4-(N-(3-hydroxypropyl)carbamoyl)-9-acridinyl)amino)-3’-methoxy- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
79453-47-7 |
|---|---|
Fórmula molecular |
C25H26N4O5S |
Peso molecular |
494.6 g/mol |
Nombre IUPAC |
N-(3-hydroxypropyl)-9-[4-(methanesulfonamido)-2-methoxyanilino]acridine-4-carboxamide |
InChI |
InChI=1S/C25H26N4O5S/c1-34-22-15-16(29-35(2,32)33)11-12-21(22)28-23-17-7-3-4-10-20(17)27-24-18(23)8-5-9-19(24)25(31)26-13-6-14-30/h3-5,7-12,15,29-30H,6,13-14H2,1-2H3,(H,26,31)(H,27,28) |
Clave InChI |
OHAGYUIOAFYDBI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)C(=O)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



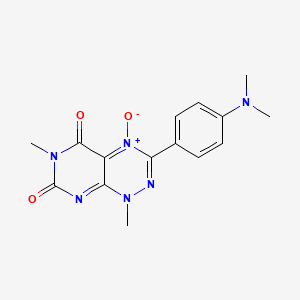
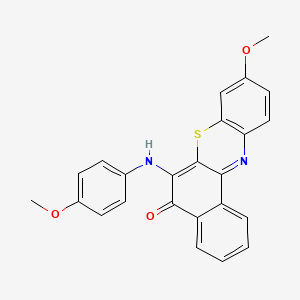
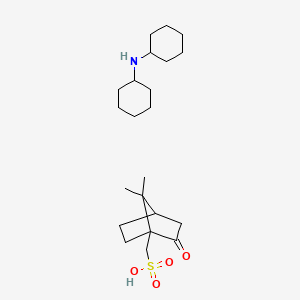
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794903.png)

